molecular formula C9H7Cl2F3O B14036547 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol

Katalognummer: B14036547
Molekulargewicht: 259.05 g/mol
InChI-Schlüssel: HBOXDEQVECEKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base, followed by reduction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,2-dichloro-1-(4-(trifluoromethyl)phenyl)ethanone, while substitution reactions can produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and trifluoromethyl groups can enhance its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol is unique due to its specific combination of dichloro and trifluoromethyl groups attached to an ethanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C9H7Cl2F3O

Molekulargewicht

259.05 g/mol

IUPAC-Name

2,2-dichloro-1-[4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H7Cl2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,7-8,15H

InChI-Schlüssel

HBOXDEQVECEKJL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C(Cl)Cl)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.